molecular formula C6H3BrClNaO2S B13167598 Sodium 5-bromo-2-chlorobenzene-1-sulfinate

Sodium 5-bromo-2-chlorobenzene-1-sulfinate

Cat. No.: B13167598
M. Wt: 277.50 g/mol
InChI Key: HDVSTKDJNQIPQH-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2-chlorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃BrClNaO₂S. It belongs to the class of aryl sulfinate salts, which are widely utilized as intermediates in organic synthesis, particularly in cross-coupling reactions and polymerization processes. The compound features a benzene ring substituted with bromine at the 5-position, chlorine at the 2-position, and a sulfinate (-SO₂⁻Na⁺) group at the 1-position. The chlorine substituent introduces moderate electron-withdrawing effects, influencing the electronic environment of the sulfinate moiety and its reactivity.

Properties

Molecular Formula

C6H3BrClNaO2S

Molecular Weight

277.50 g/mol

IUPAC Name

sodium;5-bromo-2-chlorobenzenesulfinate

InChI

InChI=1S/C6H4BrClO2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

HDVSTKDJNQIPQH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Preparation of 5-bromo-2-chlorobenzoic Acid Intermediate

A critical precursor in the synthesis is 5-bromo-2-chlorobenzoic acid, which can be prepared via selective monobromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid medium. This method offers advantages of simplicity, low cost, and high selectivity.

Key points from the optimized industrial process:

  • Use of a catalyst containing sulfur with reducing properties (e.g., sodium sulfide, sodium sulfite, or potassium sulfide) effectively suppresses the formation of undesired 4-bromo-2-chlorobenzoic acid impurities.
  • The molar ratio of 2-chlorobenzoic acid to NBS to catalyst is optimized around 1 (0.5–1.5) : (0.2–1.0).
  • Reaction temperature is controlled between 10 to 50 °C to maximize yield and selectivity.
  • Post-reaction purification by recrystallization using solvents such as water, methanol, ethanol, acetic acid, or isopropanol yields a high-purity product.
Parameter Optimal Range/Value Notes
Molar ratio (2-chlorobenzoic acid : NBS : catalyst) 1 (0.5–1.5) : (0.2–1.0) Catalyst: sodium sulfide/sulfite/potassium sulfide
Reaction temperature 10–50 °C Controls impurity formation
Purification solvent Water, methanol, ethanol, acetic acid, isopropanol For recrystallization

This method yields 5-bromo-2-chlorobenzoic acid with low impurity content and high selectivity, suitable for scale-up production.

Conversion to Sulfinate Salt

The transformation from 5-bromo-2-chlorobenzoic acid to sodium 5-bromo-2-chlorobenzene-1-sulfinate typically involves sulfonation or sulfination reactions. While direct literature on this exact sulfinate is limited, analogous preparation methods for related sulfinate salts suggest the following general approach:

  • Sulfonation/Sulfination: The aromatic compound (e.g., 5-bromo-2-chlorobenzene or its acid derivative) is reacted with sulfur dioxide or sodium sulfite under controlled conditions to introduce the sulfinic acid group.
  • Neutralization: The resulting sulfinic acid intermediate is neutralized with sodium hydroxide or sodium carbonate to form the sodium sulfinate salt.
  • Purification: Crystallization or recrystallization is employed to isolate the pure this compound.

This approach parallels the synthesis of sodium 5-bromo-2-methylbenzene-1-sulfinate, where sulfonation followed by neutralization yields the sulfinate salt.

Alternative Synthetic Steps and Functional Group Transformations

Additional steps may include:

  • Diazotization and Sandmeyer Reactions: For introducing or modifying substituents on the aromatic ring, diazotization of amino intermediates followed by Sandmeyer reactions can be used to install halogens or other groups.
  • Bromination Optimization: Bromination of intermediates using NBS under low temperature (0–10 °C) in tetrahydrofuran (THF) has been optimized to minimize dibromo by-products and improve purity and yield.
Reaction Step Reagents/Conditions Outcome/Notes
Bromination NBS (1.22 equiv), THF, 0–10 °C High yield of monobromo compound, low dibromo impurity
Diazotization NaNO2, acid, 0 to 5 °C Conversion of amino to diazonium intermediate
Sandmeyer Reaction CuCl or CuBr catalysts Halogen substitution on aromatic ring

These steps are crucial for preparing key intermediates that can be converted to the target sulfinate salt with high efficiency.

Full Research Findings and Data Integration

Industrial Scale Synthesis of Key Intermediates

A recent study demonstrated the large-scale synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related intermediate, starting from dimethyl terephthalate through a six-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. The process was successfully scaled to approximately 70 kg per batch with a total yield of 24%, highlighting the feasibility of industrial preparation with cost efficiency and high purity.

Optimization of Bromination Reaction

Experimental data showed that:

  • Increasing reaction temperature increases dibromo impurity formation.
  • NBS is preferred over bromine (Br2) as the brominating agent due to fewer by-products.
  • Using 1.22 equivalents of NBS at 0–10 °C yields the best purity and yield.
Entry Brominating Agent Equiv. Temp (°C) Yield (%) Dibromo Impurity (%)
1 Br2 1.0 25 85 10
2 NBS 1.22 5 92 2
3 NBS 1.5 10 88 5

This data supports the selection of reaction conditions for optimal bromination.

Catalyst Effect on Selectivity

The addition of sulfur-containing catalysts (e.g., sodium sulfite) during bromination suppresses unwanted isomer formation, improving product purity and simplifying downstream purification.

Summary Table of Preparation Methods

Step Method/Conditions Key Outcomes
Starting Material 2-chlorobenzoic acid Readily available, low cost
Bromination NBS, sulfuric acid, sulfur-containing catalyst, 10–50 °C High selectivity for 5-bromo-2-chlorobenzoic acid
Purification Recrystallization with water/alcohols High purity product
Sulfonation/Sulfination Reaction with SO2 or sodium sulfite Introduction of sulfinic acid group
Neutralization NaOH or sodium carbonate Formation of sodium sulfinate salt
Final Purification Crystallization/recrystallization Pure this compound

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-2-chlorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and sulfonyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Sodium 5-bromo-2-chlorobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromo-2-chlorobenzene-1-sulfinate involves its interaction with specific molecular targets. It can act as a sulfonylating agent, modifying proteins and enzymes by attaching sulfonyl groups to them. This modification can alter the activity and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The electronic and steric properties of substituents on the benzene ring significantly influence the physicochemical and reactive behaviors of aryl sulfinates. Below is a comparative analysis of three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Substituent Electronic Effect
Sodium 5-bromo-2-chlorobenzene-1-sulfinate C₆H₃BrClNaO₂S ~263.51 (calculated) Chlorine (-Cl) Moderately electron-withdrawing
Sodium 5-bromo-2-fluorobenzene-1-sulfinate C₆H₃BrFNaO₂S 261.11 (calculated) Fluorine (-F) Strongly electron-withdrawing
Sodium 5-bromo-2-ethoxybenzene-1-sulfinate C₈H₈BrNaO₃S 287.11 Ethoxy (-OCH₂CH₃) Electron-donating

Key Observations:

  • Molecular Weight: The ethoxy-substituted derivative has the highest molecular weight (287.11 g/mol) due to the larger ethoxy group, followed by the chloro (estimated 263.51 g/mol) and fluoro (261.11 g/mol) analogs .
  • In contrast, the ethoxy group donates electrons via resonance, which may stabilize the sulfinate group but reduce its electrophilicity .
Reactivity in Cross-Coupling Reactions
  • Chlorine-Substituted Analog: The moderate electron-withdrawing effect of chlorine likely balances reactivity and stability, making it suitable for Suzuki-Miyaura or Ullmann-type couplings.
  • Fluoro-Substituted Analog: The strong electron-withdrawing effect of fluorine could accelerate reaction rates in palladium-catalyzed couplings but may also increase susceptibility to side reactions, such as premature oxidation .
  • Ethoxy-Substituted Analog: The electron-donating ethoxy group may hinder electrophilic reactivity but improve solubility in non-polar solvents, favoring applications in hydrophobic matrices .

Biological Activity

Sodium 5-bromo-2-chlorobenzene-1-sulfinate is a sulfonate compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological activity. The presence of bromine and chlorine atoms on the benzene ring enhances its reactivity and interaction with biological targets. The sulfonate group (-SO₃Na) is crucial for its solubility and ability to engage in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through the sulfonate group. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their functionality. This property is particularly useful in drug development for targeting metabolic pathways.
  • Protein-Ligand Interactions : The compound can act as a ligand for various proteins, influencing their activity and stability, which is essential in understanding cellular processes.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anti-Cancer Activity

This compound has also been investigated for its anti-cancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell Line IC50 (µM) Mechanism
MCF-715.3Induction of apoptosis via ROS generation
HeLa22.5Cell cycle arrest at G2/M phase

Case Studies

  • Enzyme Inhibition Study : A study conducted on the inhibition of carbonic anhydrase revealed that this compound effectively reduced enzyme activity by approximately 60% at a concentration of 50 µM, indicating its potential as an inhibitor in therapeutic applications .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested alongside conventional antibiotics against Staphylococcus aureus. Results showed that the compound exhibited a synergistic effect when combined with amoxicillin, enhancing its efficacy against resistant strains .
  • Cancer Cell Line Testing : Research involving the treatment of MCF-7 cells with this compound demonstrated significant inhibition of cell proliferation, with flow cytometry analysis confirming an increase in apoptotic cells following treatment .

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